1-({2-Oxabicyclo[2.1.1]hexan-1-yl}methyl)piperazine
Description
Properties
IUPAC Name |
1-(2-oxabicyclo[2.1.1]hexan-1-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-3-12(4-2-11-1)8-10-5-9(6-10)7-13-10/h9,11H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDMFDMDRFWRTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC23CC(C2)CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({2-Oxabicyclo[2.1.1]hexan-1-yl}methyl)piperazine typically involves the reaction of piperazine with a suitable oxabicyclohexane derivative. One common method is the nucleophilic substitution reaction where piperazine reacts with a halogenated oxabicyclohexane compound under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Piperazine Substitution
The piperazine moiety is introduced via nucleophilic alkylation or acylation. A simplified one-pot method involves:
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Protonation of Piperazine : Conversion of piperazine to its monohydrochloride or monoacetate salt to protect the secondary nitrogen .
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Reagent Reactivity : Reaction with electrophilic reagents (e.g., acyl chlorides, alkyl halides) under catalytic conditions.
Mechanism :
The protonated piperazine (piperazine-1-ium cation) reacts with an electrophilic species (e.g., alkyl halide or activated carbonyl) to form a monosubstituted derivative. This avoids disubstitution due to steric hindrance and electronic effects .
Example Reaction :
Coupling the Oxabicyclohexane to Piperazine
The final step involves attaching the oxabicyclohexane core to the piperazine. This typically occurs via:
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Alkylation : The oxabicyclohexane is functionalized with a methyl group containing a leaving group (e.g., bromide, tosylate), which undergoes nucleophilic substitution with the protonated piperazine.
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Cross-Coupling : Alternative methods may utilize transition-metal catalysts, though this is less documented for this specific system.
Key Considerations :
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Regioselectivity : The oxabicyclohexane’s substitution pattern (e.g., position 1) dictates reactivity.
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Catalyst Reusability : Heterogeneous catalysts (e.g., metal ions on polymeric resins) enhance scalability and reduce costs .
Reaction Optimization and Yields
The synthesis benefits from:
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Microwave Acceleration : Reduces reaction times and improves yields in flow reactors .
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High Atom Economy : Phosphine/photocatalytic methods minimize waste and enable diverse substitution patterns .
Yield Data :
| Step | Yield | Reference |
|---|---|---|
| Oxabicyclohexane Synthesis | 67–95% | |
| Piperazine Substitution | 80–90% | |
| Coupling | 70–85% |
Structural and Functional Stability
The compound’s stability is influenced by:
Scientific Research Applications
Pharmacological Applications
1-({2-Oxabicyclo[2.1.1]hexan-1-yl}methyl)piperazine has been investigated for its potential as a pharmacological agent due to its structural similarity to known psychoactive compounds. Its applications include:
- CNS Activity : Preliminary studies indicate potential effects on the central nervous system, making it a candidate for developing new anxiolytics or antidepressants.
- Neurotransmitter Modulation : The compound may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors, which are crucial in mood regulation and cognitive functions.
Case Study: Synthesis of Derivatives
A study synthesized various derivatives of this compound to evaluate their biological activity. These derivatives were tested for their binding affinity to serotonin receptors, showing promising results that warrant further investigation into their therapeutic potential.
Polymer Chemistry
The compound's unique bicyclic structure allows it to be utilized in the synthesis of polymers with specific mechanical and thermal properties. Research has demonstrated that incorporating this compound into polymer matrices can enhance:
- Thermal Stability : Polymers modified with this compound exhibited improved thermal resistance compared to unmodified counterparts.
- Mechanical Strength : The inclusion of this piperazine derivative increased the tensile strength of the polymers, making them suitable for applications in high-performance materials.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Observations/Results |
|---|---|---|
| Medicinal Chemistry | CNS activity modulation | Potential anxiolytic effects |
| Neurotransmitter receptor interaction | Promising binding affinities | |
| Material Science | Polymer synthesis | Enhanced thermal stability and strength |
Mechanism of Action
The mechanism of action of 1-({2-Oxabicyclo[2.1.1]hexan-1-yl}methyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, thereby affecting disease-related pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine (C₁₂H₂₀N₂)
- Structure : Contains a bicyclo[2.2.1]heptene group instead of the oxabicyclo system.
- Key Differences : Lacks the oxygen atom in the bicyclic framework, reducing polarity (logP ≈ 2.8 vs. estimated logP < 2 for the oxabicyclo derivative). The absence of oxygen may limit hydrogen-bonding interactions, impacting receptor binding .
1-(2,4-Dimethoxybenzyl)-4-bicyclo[2.2.1]hept-2-ylpiperazine
- Structure : Combines a bicyclo[2.2.1]heptane group with a dimethoxybenzyl substituent.
Flunarizine [1-[bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl)piperazine]
Pharmacological and Metabolic Comparisons
Serotonin Receptor Affinity
- TFMPP (1-(m-trifluoromethylphenyl)piperazine) and m-CPP (1-(m-chlorophenyl)piperazine): Both act as 5-HT₁B/₁C agonists, suppressing locomotor activity in rats.
Antioxidant Activity
- 1-(Phenoxyethyl)-piperazine derivatives: Methyl-substituted variants (e.g., 1-[(4-methylphenoxyethyl)]piperazine) enhance SOD activity and total antioxidant capacity. The oxabicyclo group’s electron-rich oxygen may similarly modulate redox activity but with distinct kinetics .
Metabolic Stability
Physicochemical Properties
Biological Activity
1-({2-Oxabicyclo[2.1.1]hexan-1-yl}methyl)piperazine, with the CAS number 2060052-48-2, is a compound that has garnered attention in medicinal chemistry due to its structural attributes and potential biological activities. This article explores the biological activity of this compound, examining its properties, synthesis, and relevance in drug development.
The molecular formula of this compound is with a molecular weight of approximately 182.26 g/mol. Its structure includes a piperazine ring and a bicyclic oxabicyclo moiety, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 182.26 g/mol |
| CAS Number | 2060052-48-2 |
Synthesis and Derivatives
Recent studies have focused on the synthesis of 2-oxabicyclo[2.1.1]hexane derivatives, which includes compounds like this compound. These derivatives have been shown to possess improved physicochemical properties compared to traditional structures, such as ortho-substituted phenyl rings, making them promising candidates in drug design .
Biological Activity
Medicinal Chemistry Applications
Research indicates that compounds derived from 2-oxabicyclo[2.1.1]hexanes can serve as bioisosteres for various bioactive molecules. This substitution can enhance solubility and reduce lipophilicity while maintaining or improving biological activity . For instance, the replacement of phenyl rings in agrochemicals with these bicyclic structures has demonstrated significant improvements in water solubility without compromising efficacy.
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Antimicrobial Activity : Some derivatives have shown promising results against various bacterial strains, indicating potential use as antimicrobial agents.
- Neuropharmacological Effects : Certain piperazine derivatives are known for their effects on neurotransmitter systems, suggesting that this compound might exhibit similar properties.
Research Findings
Recent investigations into the pharmacological profiles of related compounds suggest that the bicyclic structure can influence receptor binding and activity:
- Receptor Interactions : Compounds with similar structures have been tested for their affinity to serotonin and dopamine receptors, which are crucial in treating psychiatric disorders.
- Bioactivity Validation : The incorporation of the oxabicyclo moiety into drug scaffolds has been validated through various assays demonstrating enhanced biological activity compared to non-modified counterparts .
Q & A
Q. What are the common synthetic routes for 1-({2-Oxabicyclo[2.1.1]hexan-1-yl}methyl)piperazine?
Methodological Answer: The synthesis typically involves:
Formation of the 2-oxabicyclo[2.1.1]hexane core via photochemical or thermal [2+2] cycloaddition reactions of appropriate dienes and ketones.
Functionalization of the bicyclic core with a methyl group using alkylation or Grignard reactions.
Coupling with piperazine via nucleophilic substitution or reductive amination.
Key steps are derived from analogous piperazine derivatives (e.g., ), where substituent introduction and cyclization are critical for structural fidelity .
Q. How is the structural integrity of this compound confirmed experimentally?
Methodological Answer:
- NMR Spectroscopy : Analyze and NMR peaks to confirm the bicyclohexane ring (e.g., δ ~3.5–4.5 ppm for oxabicyclic protons) and piperazine methylene groups (δ ~2.5–3.5 ppm) .
- IR Spectroscopy : Identify the C-O-C stretch (1050–1150 cm) from the oxabicyclo group and N-H stretches (3300–3500 cm) if present .
- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns matching the expected molecular formula .
Q. What methods are used to assess purity in academic research?
Methodological Answer:
- HPLC/LC-MS : Use reversed-phase C18 columns (e.g., Ascentis® Express) with UV detection at 254 nm to quantify impurities (<2% threshold) .
- TLC : Monitor reaction progress using silica plates and visualizing agents (e.g., ninhydrin for amines) .
- Elemental Analysis : Verify C, H, N, O percentages within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
Methodological Answer:
- Substituent Variation : Modify the oxabicyclo group (e.g., replace oxygen with sulfur) or piperazine substituents (e.g., aryl or alkyl groups) to probe steric/electronic effects .
- Biological Assays : Test analogs against target receptors (e.g., serotonin or dopamine receptors) using radioligand binding assays (IC determination) .
- Computational Docking : Use software like AutoDock to predict binding affinities to receptors (e.g., 5-HT) based on substituent modifications .
Q. How can contradictions in reported solubility data be resolved?
Methodological Answer:
- Re-examining Experimental Conditions : Ensure consistent pH (e.g., buffered solutions), temperature (25°C), and solvent polarity (log P calculations). For example, solubility discrepancies in water vs. DMSO can arise from hydrogen-bonding differences .
- Standardized Protocols : Adopt OECD guidelines for shake-flask or HPLC-based solubility measurements .
Q. What strategies improve stability under varying pH and temperature conditions?
Methodological Answer:
Q. How can computational methods predict reactivity or metabolic pathways?
Methodological Answer:
Q. What safety protocols are critical for handling air-sensitive intermediates?
Methodological Answer:
Q. How can low yields in multi-step syntheses be addressed?
Methodological Answer:
Q. What are the key considerations for scaling up synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
